4-Thiazoleethanethioic acid
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Overview
Description
4-Thiazoleethanethioic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 4-Thiazoleethanethioic acid typically involves the reaction of thiazole derivatives with ethanethioic acid. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4-Thiazoleethanethioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Thiazoleethanethioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Thiazole derivatives are used in the production of dyes, fungicides, and rubber accelerators.
Mechanism of Action
The mechanism of action of 4-Thiazoleethanethioic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes or receptors . This interaction can lead to the modulation of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
4-Thiazoleethanethioic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with the ethanethioic acid moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanethioic S-acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS2/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZAWWGCPQDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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